4-Benzyloxy-1H-indole-7-carboxylic aicd
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Overview
Description
4-Benzyloxy-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
The synthesis of 4-Benzyloxy-1H-indole-7-carboxylic acid typically involves several steps, starting from commercially available indole derivatives. One common method includes the protection of the indole nitrogen, followed by selective functionalization at the 4-position to introduce the benzyloxy group. The carboxylic acid group is then introduced at the 7-position through various synthetic routes, such as Friedel-Crafts acylation or Vilsmeier-Haack reaction . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
4-Benzyloxy-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
4-Benzyloxy-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in developing new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its role as an anti-inflammatory, antioxidant, and neuroprotective agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-Benzyloxy-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
5-Benzyloxyindole: Similar in structure but lacks the carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of 4-Benzyloxy-1H-indole-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-phenylmethoxy-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-6-7-14(12-8-9-17-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |
InChI Key |
RMRZDXJACFOJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)O |
Origin of Product |
United States |
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